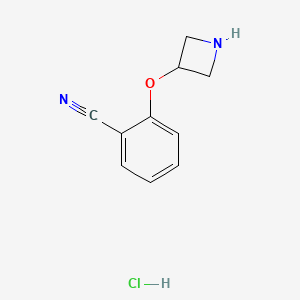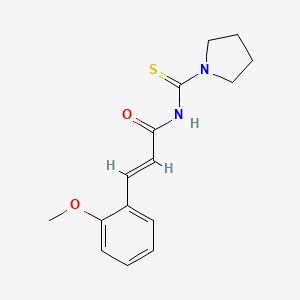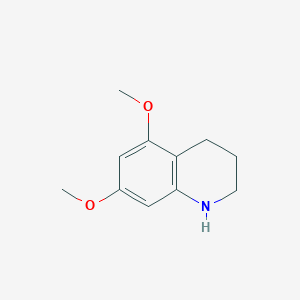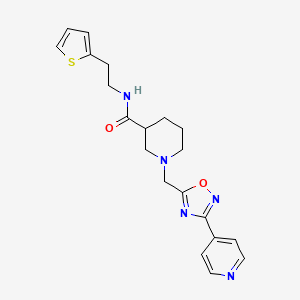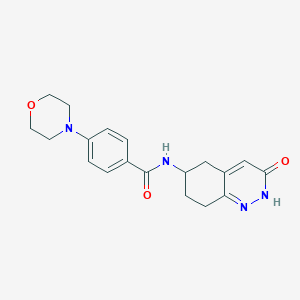
4-morpholino-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-morpholino-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that belongs to the class of cinnoline-based molecules, which have been found to exhibit diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
The research on derivatives closely related to 4-morpholino-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide has shown significant potential in anticancer applications. For instance, compounds with similar structural features have been identified as novel inhibitors of the PI3K/AKT/mTOR pathway, a critical signaling pathway involved in cell growth, proliferation, and survival. Such inhibitors demonstrate potent antiproliferative activities against various human cancer cell lines, including A549, HCT-116, U-87 MG, and KB, by significantly inhibiting tumor growth and PI3K/AKT/mTOR signaling in vivo and in vitro studies (Shao et al., 2014). Additionally, compounds featuring the morpholino moiety have shown interesting anticancer activities, suggesting their potential as novel antiproliferative agents (Nowak et al., 2014).
Synthetic Applications
Morpholino derivatives, including those related to the specific chemical , have been extensively studied for their synthetic applications. These compounds serve as crucial intermediates in the synthesis of a variety of biologically active molecules. For example, morpholine carboxylic acid derivatives have been synthesized and further elaborated into novel ring systems, demonstrating the versatility of morpholino-containing compounds in organic synthesis (King & Martin, 1991). Additionally, the structural characteristics of morpholine derivatives have been exploited in the design and synthesis of new antimicrobial agents, highlighting their broad applicability in medicinal chemistry (Devarasetty et al., 2019).
Eigenschaften
IUPAC Name |
4-morpholin-4-yl-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c24-18-12-14-11-15(3-6-17(14)21-22-18)20-19(25)13-1-4-16(5-2-13)23-7-9-26-10-8-23/h1-2,4-5,12,15H,3,6-11H2,(H,20,25)(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGLUNGHVJWXQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NNC(=O)C=C2CC1NC(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

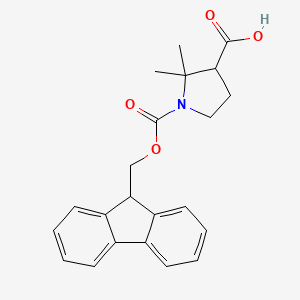
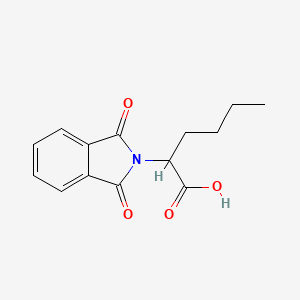
![4-Chloro-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2409988.png)
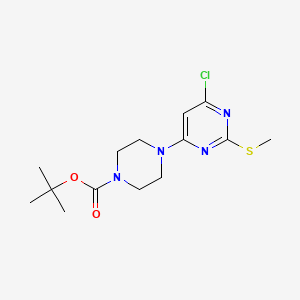
![2-Chloro-N-[2-[methyl(thiophen-2-ylsulfonyl)amino]ethyl]propanamide](/img/structure/B2409991.png)
![[2-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2409992.png)
![4-(2-hydroxyethyl)-1-[(4-iodophenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2409993.png)
